molecular formula C19H12BrClN2O3 B6060531 5-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide

5-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide

Cat. No. B6060531
M. Wt: 431.7 g/mol
InChI Key: VBECZLJXICQZIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide, also known as GSK1016790A, is a potent and selective agonist of the transient receptor potential V1 (TRPV1) channel. This chemical compound has gained significant attention in the scientific community due to its potential use in treating various diseases and conditions.

Mechanism of Action

5-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide acts as an agonist of the TRPV1 channel, which is a non-selective cation channel that is widely expressed in sensory neurons. Activation of the TRPV1 channel leads to the influx of calcium ions into the cell, which can trigger pain and inflammation. 5-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide binds to the TRPV1 channel and activates it, leading to the influx of calcium ions and subsequent pain and inflammation.
Biochemical and Physiological Effects:
5-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been shown to have anti-hyperalgesic effects, meaning that it can reduce the sensitivity to pain. Additionally, 5-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide has been shown to have anti-pruritic effects, meaning that it can reduce itching.

Advantages and Limitations for Lab Experiments

One advantage of 5-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide is its potency and selectivity for the TRPV1 channel. This makes it a useful tool for studying the role of the TRPV1 channel in pain and inflammation. However, one limitation of 5-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 5-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide. One direction is to further investigate its potential use in treating chronic pain and inflammatory diseases. Another direction is to explore its potential use in treating itch and other sensory disorders. Additionally, further studies are needed to determine the safety and efficacy of 5-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide in humans.

Synthesis Methods

5-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide can be synthesized using a multi-step process. The first step involves the reaction of 5-chloro-2-amino-benzoxazole with 2-methyl-3-bromoaniline in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) to form 5-chloro-3-(2-methyl-phenylamino)-1,3-benzoxazole. The second step involves the reaction of the intermediate product with furan-2-carboxylic acid in the presence of a coupling agent and a catalyst such as 4-(dimethylamino)pyridine (DMAP) to form 5-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide.

Scientific Research Applications

5-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide has been extensively studied for its potential use in treating various diseases and conditions. It has been shown to have analgesic effects in animal models of pain, making it a potential candidate for the treatment of chronic pain. Additionally, 5-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

5-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrClN2O3/c1-10-12(19-23-14-9-11(21)5-6-15(14)26-19)3-2-4-13(10)22-18(24)16-7-8-17(20)25-16/h2-9H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBECZLJXICQZIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=C(O2)Br)C3=NC4=C(O3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]furan-2-carboxamide

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